

Spectroscopic Characterization of **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate</i>
Compound Name:	
Cat. No.:	B064069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**, a key building block in medicinal chemistry and drug development. While experimentally obtained spectra for this specific compound are not readily available in public databases, this document compiles predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this important molecule.

Molecular Structure and Spectroscopic Overview

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS RN: 177583-27-6) possesses a molecular formula of $C_{12}H_{24}N_2O_2$ and a molecular weight of 228.33 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure features a cyclohexane ring with two substituents in a trans configuration: an aminomethyl group ($-CH_2NH_2$) and a tert-butoxycarbonyl (Boc) protected amine ($-NHBOC$). This combination of functional groups gives rise to characteristic signals in various spectroscopic analyses.

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**. These predictions are based on known chemical shifts and fragmentation patterns of the constituent functional groups.^{[4][5][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.35	Broad Singlet	1H	-NH-Boc
~ 3.40	Broad Singlet	1H	Cyclohexyl-CH-NHBoc
~ 2.55	Doublet	2H	-CH ₂ -NH ₂
~ 1.95	Multiplet	2H	Cyclohexyl Axial Protons
~ 1.80	Multiplet	2H	Cyclohexyl Axial Protons
~ 1.44	Singlet	9H	-C(CH ₃) ₃
~ 1.20	Broad Singlet	2H	-NH ₂
~ 1.10	Multiplet	2H	Cyclohexyl Equatorial Protons
~ 0.95	Multiplet	2H	Cyclohexyl Equatorial Protons

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 155.5	C=O (Carbamate)
~ 79.2	-C(CH ₃) ₃
~ 50.0	Cyclohexyl-CH-NHBoc
~ 47.0	-CH ₂ -NH ₂
~ 40.0	Cyclohexyl-CH-CH ₂ NH ₂
~ 34.0	Cyclohexyl Carbons
~ 30.0	Cyclohexyl Carbons
~ 28.4	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3350	Medium, Broad	N-H Stretch (Amine)
~ 3290	Medium, Broad	N-H Stretch (Carbamate)
2920, 2850	Strong	C-H Stretch (Aliphatic)
~ 1685	Strong	C=O Stretch (Carbamate)
~ 1520	Medium	N-H Bend (Amine/Carbamate)
~ 1165	Strong	C-O Stretch (Carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
229	$[M + H]^+$ (Protonated Molecule)
173	$[M - C_4H_8 + H]^+$ (Loss of isobutylene)
156	$[M - Boc + H]^+$ (Loss of the Boc group)
114	$[M - NH_2Boc + H]^+$
57	$[C_4H_9]^+$ (tert-butyl cation)

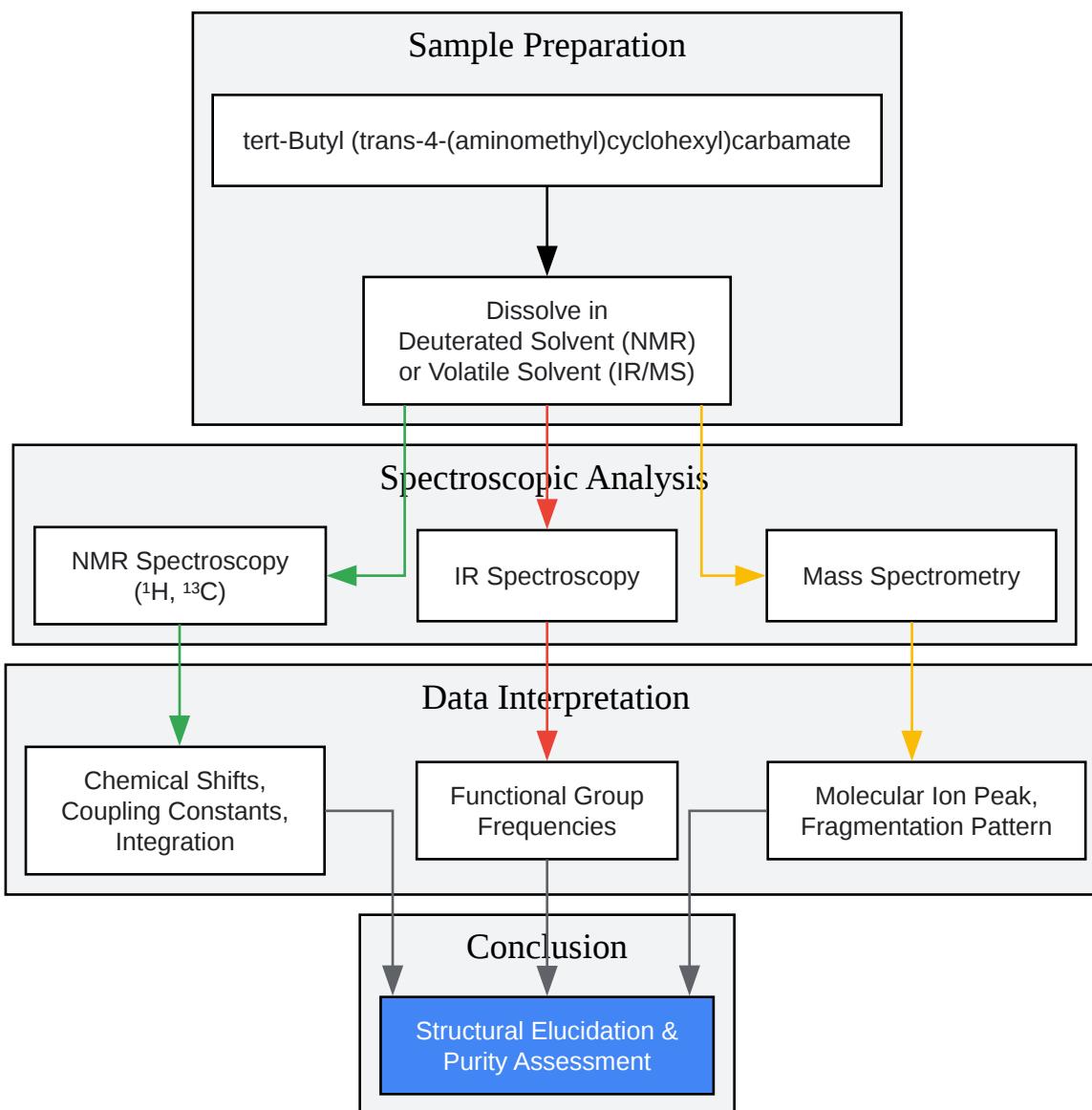
Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz spectrometer. For 1H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ^{13}C NMR, a proton-decoupled pulse program is typically employed.

Infrared (IR) Spectroscopy


- Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methanol), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[7]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal or salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate**. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate structural confirmation and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [echemi.com](http://www.echemi.com) [echemi.com]
- 4. [benchchem.com](http://www.benchchem.com) [benchchem.com]
- 5. [rsc.org](http://www.rsc.org) [rsc.org]
- 6. [acdlabs.com](http://www.acdlabs.com) [acdlabs.com]
- 7. [benchchem.com](http://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064069#spectroscopic-data-nmr-ir-ms-for-tert-butyl-trans-4-aminomethyl-cyclohexyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com